1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium
Overview
Description
1-Hydroxy-2-methyl-3-oxidobenzimidazol-3-ium, also known as this compound, is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Preservative Applications
Preservative Efficacy of Parabens : Methyl paraben, a compound with structural similarities to the target chemical, has been extensively studied for its preservative properties in foods, drugs, and cosmetics. Research highlights its stability, non-toxic nature through oral and parenteral routes, and lack of significant accumulation in the body. It demonstrates antimicrobial properties, contributing to its widespread use as a preservative (Soni, Taylor, Greenberg, & Burdock, 2002).
Antioxidant Activity Methods : Analytical methods for determining antioxidant activity, including the study of compounds like gallic acid (a phenolic compound), have been critically reviewed. These methods assess the compound's ability to donate hydrogen atoms or electrons, neutralizing free radicals. Such evaluations are crucial in food engineering, medicine, and pharmacy, highlighting the significance of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Environmental Impact and Stability
- Fate and Behavior of Parabens in Aquatic Environments : The environmental persistence and behavior of parabens, chemically related to benzoic acid esters, have been reviewed. Despite their biodegradability, continuous introduction into the environment from consumer products results in their ubiquitous presence in surface waters and sediments. This research underscores the environmental implications of widespread chemical use, including those with structural similarities to the compound of interest (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential for Enhanced Research and Applications
- Ionic Liquid-Based Technologies : Research into ionic liquids, including those with imidazolium-based structures, discusses their potential in dissolving biopolymers like cellulose and chitin, pointing towards scalable industrial applications. This highlights the promising research direction into structurally complex compounds for environmental and industrial applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
Future Directions
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, are valuable synthetic intermediates for the assembly of heterocyclic structures and are of interest as potentially biologically active compounds .
Mode of Action
Benzimidazole compounds, in general, have been found to inhibit various enzymes involved in a wide range of therapeutic uses . The interaction of these compounds with their targets often results in changes in the biological activity of the target, leading to potential therapeutic effects .
Biochemical Pathways
It’s known that benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific structure and the biological system in which they are active .
Pharmacokinetics
Benzimidazole compounds are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have been found to exhibit a range of biological activities, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine effects, as well as uses in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .
Action Environment
The activity of benzimidazole compounds can be influenced by a variety of factors, including ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
1-hydroxy-2-methyl-3-oxidobenzimidazol-3-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-6-9(11)7-4-2-3-5-8(7)10(6)12/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOHMVMLXANIAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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